An In-depth Technical Guide to the Chemical Properties of Methyl Homoserinate
An In-depth Technical Guide to the Chemical Properties of Methyl Homoserinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl homoserinate, the methyl ester of the amino acid homoserine, is a molecule of significant interest in various scientific domains, particularly in the study of amino acid metabolism and as a potential building block in synthetic chemistry. Homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine. The esterification to methyl homoserinate modifies its chemical properties, influencing its reactivity and potential applications in drug development and biochemical research. This guide provides a comprehensive overview of the known chemical properties of methyl homoserinate, details relevant experimental protocols, and explores its role in biological pathways.
Core Chemical Properties
While extensive experimental data for the free amine of methyl L-homoserinate is not widely available in public databases, its fundamental properties can be summarized. The hydrochloride salt and N-Boc protected forms are more commonly documented due to their stability and use in synthetic chemistry.
Table 1: Physicochemical Properties of Methyl L-Homoserinate and its Derivatives
| Property | Methyl L-Homoserinate (Free Amine) | L-Homoserine Methyl Ester Hydrochloride | N-Boc-L-homoserine Methyl Ester |
| CAS Number | 210772-73-9 | 943654-96-4[1] | 120042-11-7 |
| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃·HCl[1] | C₁₀H₁₉NO₅ |
| Molecular Weight | 133.15 g/mol | 169.61 g/mol [1] | 233.26 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | 364.6±37.0 °C (Predicted) |
| Solubility | Data not available | Data not available | Data not available |
Note: The lack of publicly available experimental data for the melting and boiling points of the free amine and its hydrochloride salt is a significant gap in the current body of knowledge.
Experimental Protocols
Synthesis of Amino Acid Methyl Esters
A general and convenient method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is applicable to a wide range of amino acids and can be adapted for the synthesis of methyl homoserinate from L-homoserine.
General Protocol for Esterification:
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To a solution of the amino acid (1 equivalent) in methanol, add chlorotrimethylsilane (2 equivalents) dropwise at room temperature with stirring.
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Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the amino acid methyl ester hydrochloride.
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain the pure amino acid methyl ester hydrochloride. To obtain the free amine, a subsequent neutralization step with a base would be required, followed by extraction and purification, potentially using column chromatography on silica gel.
Spectral Data
Detailed experimental spectral data for methyl L-homoserinate is scarce. However, data for the parent compound, L-homoserine, can provide a basis for predicting the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR of Methyl L-Homoserinate: Based on the structure, the following proton signals would be expected:
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A singlet for the methyl ester protons (-OCH₃).
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A multiplet for the alpha-proton (-CH(NH₂)-).
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Multiplets for the beta and gamma protons of the ethyl side chain (-CH₂-CH₂OH).
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A broad singlet for the amine protons (-NH₂) and a triplet for the hydroxyl proton (-OH), which may exchange with deuterium in deuterated solvents.
¹³C NMR Data for L-Homoserine: The following chemical shifts have been reported for L-homoserine in water at pH 7.00:
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177.15 ppm (C=O)
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61.44 ppm (Cγ-OH)
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56.25 ppm (Cα-NH₂)
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35.01 ppm (Cβ)[2]
For methyl homoserinate, the carbonyl carbon would shift slightly, and an additional peak for the methyl ester carbon would appear around 50-55 ppm.
Mass Spectrometry (MS)
An electron ionization (EI) mass spectrum of methyl homoserinate would be expected to show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns for amino acid methyl esters include the loss of the methoxycarbonyl group (-COOCH₃, 59 u) and cleavage of the Cα-Cβ bond.
Role in Biological Pathways
Homoserine is a critical intermediate in the biosynthesis of methionine and threonine in bacteria and plants. The pathway begins with the phosphorylation of aspartate and proceeds through several enzymatic steps to produce homoserine.
Methionine Biosynthesis Pathway: Homoserine is activated by either phosphorylation (catalyzed by homoserine kinase) to form O-phospho-L-homoserine or succinylation (catalyzed by homoserine O-succinyltransferase) to form O-succinyl-L-homoserine. These activated intermediates then react with cysteine to form cystathionine, which is subsequently cleaved to yield homocysteine. The final step is the methylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase.
While methyl homoserinate is not a direct intermediate in the canonical methionine or threonine biosynthesis pathways, its formation could occur through enzymatic or non-enzymatic esterification of homoserine. The presence of methyl homoserinate could potentially influence these pathways by acting as a competitive inhibitor for enzymes that recognize homoserine or its activated forms. Further research is needed to elucidate any specific role of methyl homoserinate in cellular signaling or metabolism.
